N,N-didesmethyl AH 7921
Beschreibung
Eigenschaften
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c15-11-5-4-10(8-12(11)16)13(19)18-9-14(17)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOONJCCUJYOMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501344929 | |
| Record name | N,N-Didesmethyl AH 7921 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1580956-92-8 | |
| Record name | N,N-Didesmethyl AH 7921 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Acylation of 1-(Aminomethyl)cyclohexanamine with 3,4-Dichlorobenzoyl Chloride
The most widely documented method involves the acylation of 1-(aminomethyl)cyclohexanamine with 3,4-dichlorobenzoyl chloride. As described in US3975443A , this reaction proceeds via nucleophilic acyl substitution. The amine reacts with the acyl chloride in anhydrous ether under nitrogen atmosphere, yielding the target compound as a crystalline solid after evaporation and recrystallization from petroleum ether (80°–100°C). Key steps include:
-
Reaction Setup : Equimolar amounts of 1-(aminomethyl)cyclohexanamine and 3,4-dichlorobenzoyl chloride are combined in dry diethyl ether.
-
Workup : The mixture is filtered to remove insoluble byproducts (e.g., HCl salts), and the solvent is evaporated under reduced pressure.
-
Purification : The crude product is recrystallized from petroleum ether, achieving >90% purity.
This method is favored for its simplicity but requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.
Reductive Amination and Subsequent Acylation
A multi-step synthesis outlined in the EMCDDA Technical Report involves:
-
Formation of α-Aminonitrile Intermediate : Cyclohexanone reacts with dimethylamine hydrochloride and potassium cyanide in aqueous ethanol, forming 1-(dimethylaminomethyl)cyclohexanamine nitrile.
-
Reduction to Primary Amine : The nitrile intermediate is reduced using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) to yield 1-(aminomethyl)-N,N-dimethylcyclohexanamine.
-
Acylation with 3,4-Dichlorobenzoyl Chloride : The primary amine is acylated with 3,4-dichlorobenzoyl chloride in dichloromethane, followed by isolation as the hydrochloride salt.
Critical Parameters :
-
Reduction Efficiency : LiAlH₄ achieves >85% conversion but poses safety risks; catalytic hydrogenation offers safer operation with comparable yields.
-
Solvent Choice : Dichloromethane minimizes side reactions during acylation.
Catalytic Reductive Amination of Cyclohexanone Derivatives
Adapting methods from KoreaScience , the reductive amination of cyclohexanone with ammonia over Cu-Cr-La/γ-Al₂O₃ catalysts produces 1-aminocyclohexanemethanamine, a precursor. Key optimizations include:
-
Premixing with Molecular Sieves : Water removal enhances imine formation, increasing yield to 83.06%.
-
Hydrogen Pressure : Optimal H₂ pressure of 2.5 MPa balances cyclohexanone conversion and selectivity.
This route is notable for avoiding cyanide intermediates, aligning with greener chemistry principles.
Reaction Optimization and Byproduct Management
Solvent and Temperature Effects
Byproduct Formation and Mitigation
-
Dicyclohexylamine (Dicy) : Forms via secondary amination of the target compound with excess cyclohexanone. Use of molecular sieves in the premixing step reduces Dicy formation by 40%.
-
Cyclohexanol : Generated from competitive hydrogenation of cyclohexanone; controlled H₂ pressure (1.5–2.5 MPa) suppresses this pathway.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
-
HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm >98% purity after recrystallization.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Methyldopa durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Methyldopa kann zu alpha-Methyl-3,4-dihydroxyphenylethylamin reduziert werden.
Substitution: Methyldopa kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Methyldopamin, Methyldopachinon und alpha-Methyl-3,4-dihydroxyphenylethylamin .
Wissenschaftliche Forschungsanwendungen
Methyldopa hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Methyldopa entfaltet seine Wirkung, indem es zu Alpha-Methylnorepinephrin metabolisiert wird, das als selektiver Agonist von Alpha-2-adrenergen Rezeptoren wirkt. Dieser Metabolit wird in präsynaptische Vesikel aufgenommen und anstelle von Noradrenalin freigesetzt, was zu einer Hemmung des adrenergen neuronalen Ausflusses und einer Reduktion der vasokonstriktiven adrenergen Signale führt . Dies führt zu einem Blutdruckabfall durch Verringerung des peripheren Gefäßwiderstands .
Wirkmechanismus
Methyldopa exerts its effects by being metabolized to alpha-methylnorepinephrine, which acts as a selective alpha-2 adrenergic receptor agonist. This metabolite is taken up into presynaptic vesicles and released in place of norepinephrine, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals . This results in decreased blood pressure by reducing peripheral vascular resistance .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Cyclohexylamine Derivatives
a) AH-7921 (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide)
- Structure: Differs by the presence of a dimethylamino group instead of a primary amine on the cyclohexyl ring.
- Pharmacology : A potent synthetic opioid agonist with μ-opioid receptor affinity comparable to morphine. Its hydrochloride salt is a white solid, typically encountered in powder form .
b) U-49900 (3,4-Dichloro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide)
Key Structural-Activity Relationship (SAR) Insight :
- Substitution of the cyclohexylamine group (e.g., dimethylamino vs. primary amine) significantly impacts receptor binding and metabolic stability. Primary amines may exhibit faster clearance due to increased polarity, whereas dimethylamino groups enhance lipophilicity and CNS penetration .
Benzimidazole-Linked Analogs
N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide (Compound 21)
- Structure : Replaces the cyclohexylamine group with a benzimidazole ring.
- Activity : Demonstrated a 14-fold increase in potency as a neuroprotective agent targeting mGluR5 compared to reference compounds. However, it exhibited lower cell viability, suggesting cytotoxicity at higher concentrations .
- SAR : Electron-withdrawing groups (e.g., Cl) at the 3,4-positions enhance potency, while methoxy groups reduce activity .
Thiourea Derivatives
N-(Allylcarbamothioyl)-3,4-dichlorobenzamide (BATU-04)
- Structure : Incorporates a thiourea group instead of the cyclohexylamine moiety.
- Activity: Showed superior cytotoxicity against T47D human breast cancer cells compared to 5-fluorouracil (5-FU), with a lower IC50 value.
- Advantage: Improved aqueous solubility compared to non-thiourea analogs .
Thiazole Derivatives
TSF-2 ((S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)-3,4-dichlorobenzamide)
- Structure : Features a tetrahydrobenzo[d]thiazole ring.
Data Tables
Table 1: Comparative Pharmacological Profiles
Table 2: Structural Modifications and Effects
Biologische Aktivität
N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide, commonly referred to in research contexts as a derivative of AH-7921, is a compound that has garnered attention for its potential analgesic properties. This article will detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 273.16 g/mol
This compound features a dichlorobenzamide core with an aminocyclohexyl substituent, which is thought to contribute to its biological activity.
Analgesic Properties
Research indicates that N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide exhibits significant analgesic effects. It has been compared to traditional opioid analgesics in terms of efficacy and safety.
- Mechanism of Action :
- Comparison with Opioids :
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound:
- In Vivo Studies : Animal models have shown that administration of N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide results in significant pain relief without the severe side effects commonly associated with opioids .
- Case Study Analysis : A technical report highlighted its use in clinical settings where patients experienced chronic pain relief with minimal adverse effects when transitioning from conventional opioid therapy .
Safety and Toxicity
While the analgesic properties are promising, safety profiles must also be considered:
- Toxicity Reports : Initial studies indicate a favorable safety profile; however, comprehensive toxicological assessments are ongoing to determine long-term effects and potential risks associated with chronic use .
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Analgesic Efficacy | Superior to morphine in pain relief | |
| Dependence Liability | Lower than traditional opioids | |
| Safety Profile | Favorable; ongoing assessments |
Pharmacological Comparison
Q & A
Q. How can synergistic effects with clinical drugs (e.g., 5-FU) be systematically evaluated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
